molecular formula C25H30N6O B11334548 N-(4-ethylphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide

N-(4-ethylphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide

Cat. No.: B11334548
M. Wt: 430.5 g/mol
InChI Key: WQWJGXAJWAZGPK-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a carboxamide group and a pyrimidine ring. The presence of ethyl and methyl groups on the phenyl and pyrimidine rings, respectively, adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved by reacting 2-methyl-4,6-dichloropyrimidine with 4-methylphenylamine under basic conditions to form 2-methyl-6-(4-methylphenylamino)pyrimidine.

    Formation of the piperazine ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane.

    Coupling of the pyrimidine and piperazine rings: The synthesized pyrimidine derivative is then coupled with the piperazine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(4-ethylphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide
  • N-(4-ethylphenyl)-4-{2-methyl-6-[(4-ethylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide

Uniqueness

N-(4-ethylphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. The presence of both ethyl and methyl groups on the phenyl and pyrimidine rings, respectively, distinguishes it from other similar compounds and may contribute to its unique properties.

Properties

Molecular Formula

C25H30N6O

Molecular Weight

430.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazine-1-carboxamide

InChI

InChI=1S/C25H30N6O/c1-4-20-7-11-22(12-8-20)29-25(32)31-15-13-30(14-16-31)24-17-23(26-19(3)27-24)28-21-9-5-18(2)6-10-21/h5-12,17H,4,13-16H2,1-3H3,(H,29,32)(H,26,27,28)

InChI Key

WQWJGXAJWAZGPK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC(=NC(=C3)NC4=CC=C(C=C4)C)C

Origin of Product

United States

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